2-Methyl-1-phenylpropan-2-ol
Overview
Description
Synthesis Analysis
2-Methyl-1-phenylpropan-2-ol can be synthesized through different chemical reactions, showcasing the versatility in its production methods. Notably, the enzymatic synthesis of stereoisomers of related compounds demonstrates a stereoselective approach to obtaining specific configurations of this molecule (Kihumbu et al., 2002). Additionally, asymmetric synthesis methods have shown significant potential in producing this compound with desired enantiomeric excess, highlighting the efficiency of catalytic amounts of amines in the synthesis process (Li ShengJian et al., 1993).
Molecular Structure Analysis
The conformation and molecular structure of 2-Methyl-1-phenylpropan-2-ol and its related compounds have been extensively studied, revealing insights into its stereochemistry and conformational preferences. Ab initio MO calculations have been applied to study the conformation of diastereoisomers, highlighting the importance of CH/π and OH/π hydrogen bonds in determining the molecule's structure (O. Takahashi et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-1-phenylpropan-2-ol demonstrate its reactivity and the possibility of functionalizing the molecule for various applications. The study of its reactions with urea and 1-phenylpropane-1,2-dione in acid solution offers insights into the mechanisms of forming bicyclic and spiro compounds, which are crucial for understanding its chemical behavior (A. Butler et al., 1980).
Physical Properties Analysis
The physical properties of 2-Methyl-1-phenylpropan-2-ol, such as boiling point, melting point, and solubility, are key to its application in various fields. Although specific studies directly addressing these properties were not identified, the general understanding of related compounds provides a basis for inferring the physical characteristics that influence its use and handling.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for comprehensively understanding 2-Methyl-1-phenylpropan-2-ol. Research on its reactivity with different chemical groups, such as in the preparation with phase-transfer catalysts, sheds light on its versatility and potential for further functionalization (Jia Yun-hong, 2010).
Scientific Research Applications
Use as Flavouring in Animal Feed : This compound, along with others in its chemical group, is authorized for use as a flavouring in animal feed. It is deemed safe for several animal species at specific concentrations, with no concerns for consumers when used at the highest safe levels in feedingstuffs (Westendorf, 2012).
Chemical Synthesis and Catalysis : Research focused on its synthesis involves the reaction of 2-chloromethyl-2-phenylpropane and sodium hydroxide with a phase-transfer catalyst (Jia Yun-hong, 2010). Another study explored arene-catalyzed sodium reactions for its preparation, achieving high yields (Ancker & Hodgson, 1999).
Pharmaceutical and Biological Applications : The compound's derivatives have been investigated in various pharmaceutical contexts. For instance, N-benzylidene- and N-alkylidene acetohydrazides have been synthesized using 2-methyl-1-phenylpropan-2-ols (Mikhailovskii et al., 2020). Another study evaluated the effects of different conformers of 2-methylamino-1-phenylpropan-1-ol in complexes on their toxicity and radioprotective effects (Efimenko et al., 2009).
Environmental Impact and Degradation Studies : Its environmental impact and degradation have been assessed. One study predicted its safety to soil and aquatic compartments based on chemical structure (Westendorf, 2012). Another examined the kinetic and mechanistic aspects of its degradation in the troposphere (Carrasco et al., 2006).
Chemical Interactions and Properties : Studies also focus on understanding its chemical properties and interactions. For example, research on the conformation of chiral molecules like 2-phenylpropanal provides insights into its molecular behavior (Maris & Caminati, 2003).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1-phenylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWRBSMFKVOJMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047601 | |
Record name | 1,1-Dimethylphenylethanol | |
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Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid or melt; mp = 23-25 deg C; [Alfa Aesar MSDS], Solid, Colourless to pale yellow viscous liquid or white crystalline solid; Warm, herbaceous, floral aroma | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
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Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Soluble in mineral oil, most fixed oils and propylene glycol; insoluble in water, Soluble (in ethanol) | |
Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.972-0.977 | |
Record name | alpha,alpha-Dimethylphenethyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1642/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Product Name |
2-Methyl-1-phenylpropan-2-ol | |
CAS RN |
100-86-7 | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=100-86-7 | |
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Record name | 1,1-Dimethylphenylethanol | |
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Record name | Benzyldimethylcarbinol | |
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Record name | Benzyldimethylcarbinol | |
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Record name | Benzeneethanol, .alpha.,.alpha.-dimethyl- | |
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Record name | 1,1-Dimethylphenylethanol | |
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Record name | 2-methyl-1-phenylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.633 | |
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Record name | DIMETHYL BENZYL CARBINOL | |
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Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
24 °C | |
Record name | 2-Methyl-1-phenyl-2-propanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031570 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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